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Compound of Interest

Compound Name: 1-Phenyl-3H-2-benzazepine

Cat. No.: B15472723 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-

phenyl-2-benzazepine derivatives, a core scaffold of interest in medicinal chemistry. Due to the

limited availability of published data for the specific unsaturated 1-Phenyl-3H-2-benzazepine,

this document focuses on the well-characterized saturated analogue, N-methyl-1,3,4,5-

tetrahydro-1H-2-benzazepine, as a representative example. The presented data and

methodologies offer a foundational understanding for the spectroscopic analysis of this class of

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-benzazepine

derivatives. The following tables summarize the ¹H and ¹³C NMR spectral data for N-methyl-

1,3,4,5-tetrahydro-1H-2-benzazepine.

Table 1: ¹H NMR Spectroscopic Data of N-methyl-1,3,4,5-tetrahydro-1H-2-benzazepine
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 3.74 - 3.90 m -

H-3 2.80 - 2.95 m -

H-4 2.95 - 3.10 m -

H-5 2.65 - 2.80 m -

Aromatic H 7.10 - 7.30 m -

N-CH₃ 2.45 s -

Table 2: ¹³C NMR Spectroscopic Data of N-methyl-1,3,4,5-tetrahydro-1H-2-benzazepine

Carbon Chemical Shift (δ, ppm)

C-1 60.5

C-3 55.2

C-4 34.1

C-5 30.8

Aromatic C 126.0 - 140.0

N-CH₃ 42.5

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule. For a typical

1-phenyl-2-benzazepine derivative, the IR spectrum will exhibit characteristic absorption bands

for the aromatic ring, C-N bonds, and C-H bonds.

Table 3: Representative IR Absorption Data for 1-Phenyl-2-benzazepine Derivatives
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3100 - 3000 Medium C-H Stretch Aromatic

3000 - 2850 Medium C-H Stretch Aliphatic (CH₂, CH₃)

1600 - 1450 Medium to Weak C=C Stretch Aromatic Ring

1350 - 1000 Medium C-N Stretch Amine

900 - 675 Strong C-H Bend
Aromatic (out-of-

plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification. The fragmentation of 1-phenyl-2-benzazepine

derivatives is influenced by the stability of the resulting carbocations and radical species.

Table 4: Expected Mass Spectrometry Fragmentation Data for 1-Phenyl-2-benzazepine

Derivatives

m/z Value Interpretation

[M]+• Molecular ion peak

[M-H]+ Loss of a hydrogen atom

[M-CH₃]+
Loss of a methyl group (from N-methyl

derivatives)

[M-C₆H₅]+ Loss of the phenyl group

[C₇H₇]+
Tropylium ion (from rearrangement of the benzyl

fragment)

[C₉H₁₀N]+
Fragment corresponding to the benzazepine

ring after phenyl group cleavage
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Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality spectroscopic data. The following

are generalized protocols for the analysis of 1-phenyl-2-benzazepine derivatives.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field

strength of 300 MHz or higher.

Data Acquisition:

¹H NMR: Standard pulse sequences are used. Key parameters include a spectral width of

10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve

a good signal-to-noise ratio.

¹³C NMR: Proton-decoupled spectra are typically acquired. A wider spectral width (0-200

ppm) and a longer relaxation delay (2-5 seconds) are used. A larger number of scans is

generally required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the

resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the

internal standard.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Samples: The sample can be analyzed as a KBr (potassium bromide) pellet. A small

amount of the compound is ground with dry KBr and pressed into a thin, transparent disk.

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount

of the solid sample directly on the ATR crystal.
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Liquid Samples: A thin film of the liquid sample is placed between two salt plates (e.g.,

NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr for

pellets) is recorded first. The sample spectrum is then acquired, typically in the range of

4000-400 cm⁻¹. The final spectrum is presented as percent transmittance versus

wavenumber.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or

Liquid Chromatography (LC-MS).

Ionization Method: Electron Ionization (EI) is a common technique for generating fragment

ions and providing structural information. Soft ionization techniques like Electrospray

Ionization (ESI) or Chemical Ionization (CI) can be used to primarily observe the molecular

ion.

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight

(TOF), or ion trap.

Data Acquisition: The instrument is set to scan over a relevant mass-to-charge (m/z) range.

For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide

accurate mass measurements, which can be used to determine the elemental composition of

the ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a novel compound like a 1-phenyl-2-benzazepine derivative.
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Caption: General workflow for the synthesis and spectroscopic characterization of organic

compounds.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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